FGIN 1-27
Description
Historical Context and Initial Research Characterization
FGIN-1-27, chemically identified as N,N-di-n-hexyl 2-(4-fluorophenyl)indole-3-acetamide, emerged from a class of compounds known as 2-aryl-3-indoleacetamides (FGIN-1). nih.gov This class was developed as potent and selective ligands for what was then known as the mitochondrial diazepam-binding inhibitor (DBI) receptor (MDR) or peripheral benzodiazepine (B76468) receptor (PBR). nih.govmedchemexpress.com This receptor is now widely recognized as the translocator protein (TSPO), an 18 kDa protein located in the outer mitochondrial membrane. researchgate.netnih.gov
The initial characterization of the FGIN-1 series revealed that their high-affinity binding to this receptor depended on specific chemical features, including the dialkylation of the amide, the length of the alkyl chains, and the halogenation of the aryl groups attached to the indole (B1671886) nucleus. nih.gov FGIN-1-27 was noted for its ability to cross the blood-brain barrier, a crucial property for its investigation in neurological studies. nih.govmedchemexpress.comnih.gov Research also showed that FGIN-1 derivatives, including FGIN-1-27, did not bind to a wide range of other receptors, such as GABA-A, dopamine, serotonin, or opiate receptors, highlighting their specificity. nih.gov Some early research also explored its potential use as a tracer for diagnostic imaging in the context of neuroinflammation and neurodegeneration. researchgate.netnih.gov
Broad Significance in Biological and Pharmacological Studies
The significance of FGIN-1-27 in research stems primarily from its function as an agonist for the translocator protein (TSPO). biorxiv.orgbiorxiv.orgnih.gov TSPO is involved in several cellular processes, most notably the transport of cholesterol into mitochondria, which is the rate-limiting step in the synthesis of steroids. nih.gov Consequently, much of the research on FGIN-1-27 has focused on its ability to stimulate steroidogenesis, particularly the production of neuroactive steroids like allopregnanolone (B1667786). researchgate.netnih.gov This mechanism is believed to underlie many of its observed biological effects.
The compound has been extensively studied for its anxiolytic (anti-anxiety) and anti-panic effects in various animal models, including non-mammalian models like zebrafish and wall lizards. biorxiv.orgbiorxiv.orgnih.govdoi.org Studies have shown that FGIN-1-27 can reduce anxiety-like behaviors, often with fewer sedative effects compared to traditional benzodiazepines like diazepam. biorxiv.orgnih.govdoi.org Its anticonvulsant properties have also been documented; for instance, it can delay the onset of isoniazid-induced convulsions. nih.govmedchemexpress.com
Beyond neuroscience, the utility of FGIN-1-27 has expanded into other significant research areas:
Immunology : Research indicates that FGIN-1-27 can inhibit the differentiation and pathogenicity of Th17 cells, which are key drivers of autoimmune diseases. nih.govnih.gov This suggests a potential role in studying treatments for autoimmunity by metabolically reprogramming these pathogenic cells. nih.gov Interestingly, some findings suggest these effects on Th17 cells may be independent of its binding to TSPO. nih.govnih.gov
Endocrinology : FGIN-1-27 has been shown to stimulate testosterone (B1683101) production. nih.govoup.com Studies in male rats demonstrated that the compound could increase serum testosterone and luteinizing hormone (LH) levels, suggesting it may act both directly on testicular Leydig cells and indirectly via the hypothalamic-pituitary-gonadal axis. nih.govoup.comsigmaaldrich.com
Dermatology and Cell Biology : The compound has been investigated for its anti-melanogenic properties. nih.gov Research has shown that FGIN-1-27 can inhibit melanogenesis (the production of melanin) in both cell cultures and in vivo models by downregulating key proteins and suppressing specific signaling pathways. researchgate.netnih.gov It has also been noted for demonstrating pro-apoptotic (cell death-promoting) activity in certain contexts. researchgate.net
The diverse applications of FGIN-1-27 in academic research are summarized in the table below.
| Research Area | Key Findings | Investigated Models |
| Neuropharmacology | Exhibits anti-anxiety, anti-panic, and anticonvulsant effects. nih.govbiorxiv.orgdoi.org | Rodents, Zebrafish, Wall Lizards. nih.govbiorxiv.orgdoi.org |
| Immunology | Inhibits differentiation of pathogenic Th17 cells. nih.govnih.gov | In vitro cell cultures, In vivo autoimmune models (EAE). nih.govnih.gov |
| Endocrinology | Acutely increases serum testosterone and luteinizing hormone. nih.govoup.com | Sprague-Dawley Rats. nih.govoup.com |
| Dermatology | Inhibits melanogenesis (melanin production). nih.gov | B16F10 melanoma cells, Zebrafish, Guinea Pigs. nih.gov |
The following table details some of the specific biological processes affected by FGIN-1-27.
| Biological Process | Effect of FGIN-1-27 | Primary Mechanism |
| Neurosteroidogenesis | Stimulation | Agonism of Translocator Protein (TSPO), leading to increased cholesterol transport. researchgate.netnih.govnih.gov |
| Th17 Cell Differentiation | Inhibition | Metabolic reprogramming, including induction of the amino acid starvation response. nih.govnih.gov |
| Leydig Cell Steroidogenesis | Stimulation | Direct action on Leydig cells and indirect action via Luteinizing Hormone. nih.govoup.com |
| Melanogenesis | Inhibition | Suppression of PKA/CREB, PKC-β, and MAPK signaling pathways. researchgate.netnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-(4-fluorophenyl)-1H-indol-3-yl]-N,N-dihexylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37FN2O/c1-3-5-7-11-19-31(20-12-8-6-4-2)27(32)21-25-24-13-9-10-14-26(24)30-28(25)22-15-17-23(29)18-16-22/h9-10,13-18,30H,3-8,11-12,19-21H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWXAQFLTSBUDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN(CCCCCC)C(=O)CC1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90162141 | |
| Record name | 2-(4-Fluorophenyl)-N,N-dihexyl-1H-indole-3-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142720-24-9 | |
| Record name | 2-(4-Fluorophenyl)-N,N-dihexyl-1H-indole-3-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142720-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-di-n-hexyl-2-(4-fluorophenyl)indole-3-acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142720249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Fluorophenyl)-N,N-dihexyl-1H-indole-3-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Targets and Elucidated Mechanisms of Action
Translocator Protein (TSPO) Agonism
Affinity and Selectivity for TSPO (Formerly Peripheral Benzodiazepine (B76468) Receptor/Mitochondrial Diazepam Binding Inhibitor Receptor)
FGIN-1-27 demonstrates high affinity for TSPO, with a reported dissociation constant (K_i) of 5 nM. caymanchem.comtocris.comprobechem.com This high affinity underscores its potency as a TSPO ligand. It binds specifically to TSPO on mitochondrial membranes and is distinct from central benzodiazepine receptors (CBRs). tocris.comnih.gov Comparative studies with central benzodiazepine agonists like diazepam have shown that FGIN-1-27 produces anti-anxiety and anti-panic effects with fewer sedative outcomes, further highlighting its selective interaction with TSPO. biorxiv.orgnih.gov
However, it is important to note that while TSPO is its reported target, some research indicates that FGIN-1-27's effects in specific cellular contexts, such as the inhibition of Th17 cell differentiation, may occur independently of TSPO binding. researchgate.netnih.govresearchgate.netresearchgate.net In these instances, the observed effects were attributed to a metabolic reprogramming of the cells rather than direct TSPO interaction. researchgate.netnih.govresearchgate.net
Table 1: FGIN-1-27 Binding Affinity for TSPO
| Target | K_i (nM) | Reference |
| TSPO | 5 | caymanchem.comtocris.comprobechem.com |
Role in Mitochondrial Bioenergetics and Homeostasis
The impact of FGIN-1-27 on mitochondrial membrane potential (ΔΨm) can vary depending on the cellular context and concentration. FGIN-1-27 has been shown to promote mitochondrial depolarization. nih.govjci.org Conversely, in human osteoblast-like cells, exposure to 10-5 M FGIN-1-27 resulted in a substantial increase in ΔΨm, averaging 425%. nih.gov This suggests a context-dependent response. In another study, FGIN-1-27 treatment was found to restore mitochondrial function and reduce heightened mitochondrial membrane potential in cultured astrocytes that had undergone radiation-induced hyperactivation, thereby mitigating mitochondrial hyperfunction. nih.gov TSPO ligands, including FGIN-1-27, are known to modulate the mitochondrial inner membrane anion channel (IMAC), which is implicated in ΔΨm oscillations. nih.govjci.org
Table 2: FGIN-1-27 Modulation of Mitochondrial Membrane Potential (ΔΨm)
| Cell Type | FGIN-1-27 Concentration | Effect on ΔΨm | Reference |
| Human Osteoblast-like Cells | 10-5 M | Increased by 425% | nih.gov |
| Cultured Astrocytes | Not specified | Reduced heightened ΔΨm, restored function | nih.gov |
| General Cardiac Cells | 46 µM | Promoted depolarization | nih.govjci.org |
FGIN-1-27 influences key cellular metabolic processes, including ATP synthesis and glucose metabolism. In human osteoblast-like cells, FGIN-1-27 at a concentration of 10-5 M significantly suppressed cellular ATP content by an average of 83% and reduced the incorporation of [(18)F]-FDG (a marker of glucose metabolism) by 43%. nih.gov Broadly, TSPO ligands, including FGIN-1-27, have been reported to decrease glycolytic activity and cellular ATP levels. worktribe.com
In the context of Th17 cells, FGIN-1-27 induces a metabolic switch. This switch is characterized by the downregulation of glycolytic enzymes and intermediates, along with the activation of the amino acid starvation response. nih.govresearchgate.net Furthermore, FGIN-1-27 has been observed to alter the cellular fatty acid composition in these cells. researchgate.netnih.govresearchgate.net Beyond this, TSPO ligands, including FGIN-1-27, are implicated in regulating mitochondrial activity and cholesterol transport, which in turn can influence adipogenesis and glucose absorption. spandidos-publications.com
Table 3: FGIN-1-27 Effects on Cellular Metabolic Processes
| Process/Metabolite | Cell Type | FGIN-1-27 Concentration | Effect | Reference |
| ATP Content | Human Osteoblast-like Cells | 10-5 M | Suppressed by 83% | nih.gov |
| [(18)F]-FDG Incorporation | Human Osteoblast-like Cells | 10-5 M | Suppressed by 43% | nih.gov |
| Glycolytic Enzymes/Intermediates | Th17 Cells | Not specified | Downregulated | nih.govresearchgate.net |
| Amino Acid Starvation Response | Th17 Cells | Not specified | Activated | nih.govresearchgate.net |
| Fatty Acid Composition | Th17 Cells | Not specified | Altered | researchgate.netnih.govresearchgate.net |
TSPO is intricately involved in the regulation of reactive oxygen species (ROS) production and oxidative stress pathways. researchgate.netspandidos-publications.comfrontiersin.org The influence of FGIN-1-27 on ROS production can be complex and context-dependent. While some studies suggest that TSPO ligand administration, including FGIN-1-27, can decrease oxidative stress frontiersin.org and that FGIN-1-27 restored mitochondrial function and reduced oxidative metabolite production in irradiated astrocytes nih.gov, other findings present a different picture. In Th17 cells, FGIN-1-27 treatment led to a dose-dependent increase in intracellular ROS levels. nih.govresearchgate.net It was observed that pre-treatment with the antioxidant N-acetyl cysteine (NAC) only partially rescued the defective IL-17 production, indicating that mechanisms beyond oxidative stress contribute to FGIN-1-27's effects in this specific cellular context. nih.govresearchgate.net
The mitochondrial network is a dynamic system undergoing continuous fission and fusion events, which are crucial for maintaining mitochondrial quality control and adapting to cellular energetic and metabolic demands. researchgate.net The 18 kDa TSPO, located on the outer mitochondrial membrane, plays a role in this mitochondrial quality control. spandidos-publications.com TSPO agonists, such as FGIN-1-27, have been demonstrated to improve mitochondrial networks and reverse astrocyte activation under challenging conditions, such as high-salt neurotoxicity. researchgate.net Furthermore, FGIN-1-27, as a TSPO agonist, is capable of maintaining the structural integrity of the mitochondrial membrane. researchgate.net
Promotion of Neurosteroidogenesis
FGIN-1-27 is recognized for its ability to stimulate the synthesis of neuroactive steroids. researchgate.netcaymanchem.comhellobio.comtocris.comwikipedia.orgbiomol.comnih.gov
FGIN-1-27 indirectly potentiates GABAA receptor signaling through its primary action of promoting neurosteroidogenesis. caymanchem.comhellobio.comnih.govtocris.combiomol.combiorxiv.org Neurosteroids possess a distinct binding domain on the GABAA receptor, enabling them to exert anxiolytic effects. biorxiv.org It is important to note that FGIN-1-27 itself does not directly bind to GABAA receptors. nih.gov
The translocator protein (TSPO) is an integral component of the mitochondrial cholesterol transport pathway, playing a critical role in the regulation of steroidogenesis. biorxiv.org TSPO, in conjunction with the steroidogenic acute regulatory (StAR) protein, facilitates the transport of cholesterol into the mitochondria, a process considered a rate-limiting step in neurosteroid biosynthesis, particularly for allopregnanolone (B1667786). nih.gov Following cholesterol transport, cytochrome P450-dependent C27 side chain cleavage enzymes (P450scc, also known as CYP11A1) catalyze the oxidation of cholesterol to pregnenolone (B344588). nih.govnih.gov Subsequently, pregnenolone is converted to progesterone (B1679170) by 3β-hydroxysteroid dehydrogenase enzymes. Progesterone can then be further metabolized to allopregnanolone through the sequential actions of 5α-reductase and 3α-hydroxysteroid dehydrogenase (3α-HSD). nih.gov The anticonvulsant activity of FGIN-1-27 is inhibited by the TSPO antagonist PK 11195, underscoring that its mechanism of action in this context is mediated via TSPO. nih.gov FGIN-1-27 exhibits a high binding affinity for TSPO, with a reported Ki value of 5 nM, and effectively displaces other known TSPO ligands like PK-11195. caymanchem.comtocris.combiomol.comglpbio.comnih.gov
Table 1: Key Neurosteroid Production by FGIN-1-27
| Neurosteroid | Effect of FGIN-1-27 | Reference |
| Pregnenolone | 80-150% increase in brain content (in adrenalectomized and castrated rats) | nih.gov |
| Allopregnanolone | Enhanced production | researchgate.netcaymanchem.comhellobio.comtocris.comwikipedia.orgbiomol.comnih.govgabarx.com |
Table 2: FGIN-1-27 Binding Affinity for TSPO
| Target | Binding Affinity (Ki) | Reference |
| TSPO | 5 nM | caymanchem.comtocris.combiomol.comglpbio.com |
TSPO-Independent and Emerging Mechanisms
Beyond its TSPO-mediated effects, FGIN-1-27 also modulates the differentiation of T-helper 17 (Th17) cells. nih.govresearchgate.netresearchgate.net In in vitro studies using purified CD4+ T cells from mouse spleens and lymph nodes, FGIN-1-27 dose-dependently inhibited the generation of IL-17 producing CD4+ T cells, leading to an 85% reduction without affecting cell viability. nih.govresearchgate.net Notably, this inhibitory effect on Th17 differentiation has been demonstrated to be independent of TSPO. nih.govresearchgate.netnih.gov Research involving TSPO knockout mice indicated that FGIN-1-27 continued to downregulate Th17 differentiation, and no correlation was observed between FGIN-1-27's binding to TSPO and its impact on IL-17 production. nih.govresearchgate.net The mechanism underlying this TSPO-independent action involves metabolic reprogramming of Th17 cells, characterized by a reduction in glycolytic enzymes and intermediates, increased phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α) and translation of activating transcription factor 4 (ATF4) (leading to activation of the amino acid starvation response), and alterations in the composition and balance of fatty acids. nih.gov
FGIN-1-27 is a potent suppressor of IL-17 production. nih.govresearchgate.netresearchgate.net It inhibits the production of IL-17 by CD4+ T cells. portlandpress.com This compound ameliorates autoimmunity by metabolically reprogramming pathogenic Th17 cells. nih.govnih.gov Its efficacy has been observed in therapeutic settings, where it reduced the number of IL-17 producing cells in re-stimulated polarized Th17 cells. researchgate.net
Table 3: Effect of FGIN-1-27 on IL-17 Production
| Cell Type / Condition | Effect on IL-17 Production | Reference |
| Mouse CD4+ T cells (Th17 polarizing conditions) | Abolished 85% of IL-17 producing cells (dose-dependent) | nih.govresearchgate.net |
Pharmacological Profile and Biological Activities in Preclinical Investigations
Immunomodulatory and Anti-Inflammatory Effects
Suppression of Autoimmune Responses (e.g., Experimental Autoimmune Encephalomyelitis)
FGIN-1-27 demonstrates a notable capacity to suppress autoimmune responses, particularly through its effects on pathogenic T helper 17 (Th17) cells. Preclinical studies have revealed that FGIN-1-27 inhibits the differentiation and pathogenicity of Th17 cells both in vitro and in vivo researchgate.netnih.govnih.gov. This suppressive effect is remarkably independent of its established target, Translocator Protein (TSPO), and is instead mediated by a metabolic reprogramming within Th17 cells researchgate.netnih.govnih.gov. This metabolic shift leads to the induction of an amino acid starvation response and alters cellular fatty acid composition researchgate.netnih.gov.
Table 1: Impact of FGIN-1-27 on Th17 Cell Differentiation and EAE Clinical Scores
| Parameter | Control (DMSO) | FGIN-1-27 Treated (in vitro) | FGIN-1-27 Treated (EAE Model) | Reference |
| Intracellular IL-17 Production (% of cells) | 100% | Dose-dependent decrease (up to 85% inhibition) | Significant reduction in CNS-infiltrating cells | researchgate.netnih.govresearchgate.net |
| Th17 Cell Pathogenicity | High | Inhibited | Reduced | researchgate.netnih.govnih.gov |
| EAE Clinical Scores | Higher | N/A | Milder, Delayed Onset, Reduced Severity | researchgate.netresearchgate.net |
| Glycolytic Enzymes | Normal | Downregulated | N/A | researchgate.netnih.gov |
| eIF2α Phosphorylation | Normal | 4.5-fold increase | N/A | researchgate.net |
| ATF4 Translation | Normal | 2.8-fold increase | N/A | researchgate.net |
Regulation of Inflammatory Pathways
Table 2: Effect of FGIN-1-27 on Pro-inflammatory Cytokine Secretion in Glial Cells (50 µM FGIN-1-27 Pre-treatment)
| Cell Type | Stimulant | Cytokine | Control (Stimulant Alone) | FGIN-1-27 Treated (Suppression) | Reference |
| Microglia | Pam3CSK4 | TNF-α | High | Suppressed | en-journal.org |
| Microglia | Pam3CSK4 | IL-6 | High | Suppressed | en-journal.org |
| Microglia | LPS | TNF-α | High | Suppressed | en-journal.org |
| Microglia | LPS | IL-6 | High | Suppressed | en-journal.org |
| Astrocytes | Pam3CSK4 | TNF-α | High | Attenuated | en-journal.org |
| Astrocytes | Pam3CSK4 | IL-6 | High | Attenuated | en-journal.org |
| Astrocytes | LPS | TNF-α | High | Attenuated | en-journal.org |
| Astrocytes | LPS | IL-6 | High | Attenuated | en-journal.org |
Endocrine System Modulation
Stimulation of Leydig Cell Steroidogenesis
FGIN-1-27 is a potent stimulator of Leydig cell steroidogenesis, the process by which Leydig cells produce testosterone (B1683101). Its mechanism of action involves directly influencing Leydig cells, primarily by enhancing the translocation of cholesterol to the inner mitochondrial membrane hellobio.comnih.govacesisbio.comnih.govoup.comfrontiersin.org. This cholesterol translocation is a critical and rate-determining step in the biosynthesis of steroid hormones nih.govacesisbio.comoup.comresearchgate.netnih.gov.
In vitro studies using isolated Leydig cells from both young and aged rats have demonstrated that FGIN-1-27 significantly increases testosterone production nih.govnih.govoup.com. Notably, FGIN-1-27 can induce a rapid increase in testosterone production, with significant effects observed as early as 15 minutes, a timeframe where Luteinizing Hormone (LH) alone might not yet show an effect nih.gov. An additive effect on testosterone production was observed when FGIN-1-27 and LH were used in combination nih.gov. While FGIN-1-27's effects are consistent with its proposed role in increasing cholesterol transport to the inner mitochondrial membrane, studies suggest that its action on steroidogenesis may not be primarily mediated by increasing the expression of key steroidogenic genes such as Star or Lipe nih.govnih.gov. The stimulatory effect of FGIN-1-27 on testosterone production was sensitive to PKA inhibitors, suggesting that its actions on steroidogenesis occur at or beyond the mitochondrial level nih.gov.
Table 3: Comparative Effect of FGIN-1-27 and LH on Testosterone Production in Isolated Leydig Cells
| Treatment (40 µM FGIN-1-27 / 0.1 ng/ml LH) | Testosterone Production at 15 min | Testosterone Production at 30 min | Testosterone Production at 2 h | Reference |
| Control | Baseline | Baseline | Baseline | nih.gov |
| FGIN-1-27 | Significantly Increased | Significantly Increased | Significantly Increased | nih.gov |
| LH | No effect | Significantly Increased | Significantly Increased | nih.gov |
| FGIN-1-27 + LH | N/A | Additive effect | Additive effect | nih.gov |
Impact on Endogenous Testosterone Production and Spermatogenesis
A significant finding in preclinical investigations is FGIN-1-27's ability to increase endogenous testosterone production without the negative consequences on spermatogenesis often associated with exogenous testosterone administration. Studies in young and aged Brown Norway rats, as well as in sickle cell disease (SCD) mice, have shown that FGIN-1-27 administration leads to a significant increase in serum testosterone levels nih.govacesisbio.comnih.govresearchgate.netnih.gov.
Crucially, unlike exogenous testosterone replacement therapy (TRT), which typically suppresses Leydig cell testosterone formation and reduces intratesticular testosterone concentrations to levels below those required for quantitative spermatogenesis due to negative feedback on LH, FGIN-1-27 achieves elevated serum testosterone levels without diminishing intratesticular testosterone or negatively affecting testicular sperm numbers acesisbio.comresearchgate.netnih.govfrontiersin.org. This distinct advantage highlights FGIN-1-27 as a potential approach to increase serum testosterone while preserving male reproductive function acesisbio.comresearchgate.netnih.gov.
Furthermore, FGIN-1-27 has been observed to increase serum LH levels, suggesting a dual mechanism for its testosterone-boosting effects—both direct stimulation of Leydig cells and indirect stimulation via LH nih.govacesisbio.com. The compound's capacity to increase testosterone even in LH-deficient rats (induced by cetrorelix) reinforces its direct action on Leydig cells acesisbio.comresearchgate.net.
Table 4: Comparison of FGIN-1-27 and Exogenous Testosterone Effects on Serum Testosterone and Spermatogenesis
| Treatment | Serum Testosterone Levels | Intratesticular Testosterone | Spermatogenesis | Leydig Cell T Formation | Serum LH Levels | Reference |
| Control | Normal | Normal | Normal | Normal | Normal | acesisbio.comresearchgate.net |
| Exogenous Testosterone | Increased | Reduced (below maintenance) | Suppressed | Suppressed | Suppressed | acesisbio.comresearchgate.netnih.gov |
| FGIN-1-27 | Increased (Eugonadal) | Maintained | Not negatively affected | Stimulated | Increased (sometimes) | acesisbio.comresearchgate.netnih.gov |
| FGIN-1-27 (LH-deficient) | Increased | Maintained | N/A | Stimulated | N/A | acesisbio.comresearchgate.net |
Cellular and Tissue-Specific Responses
Effects on Astrocytic Function and Pathophysiology
FGIN-1-27 exhibits significant effects on astrocytic function and pathophysiology, particularly in the context of radiation-induced brain injury. Research has shown that FGIN-1-27 can mitigate radiation-induced mitochondrial hyperfunction and cellular hyperactivation in cultured astrocytes nih.gov. Radiation exposure leads to astrocytic hyperactivation, causing them to transform into neurotoxic A1-type astrocytes, alongside mitochondrial hyperfunction, elevated mitochondrial membrane potential, and increased production of oxidative metabolites nih.gov.
Treatment with FGIN-1-27 effectively restored mitochondrial function, reduced the production of oxidative metabolites, alleviated astrocyte hyperactivity, decreased the number of detrimental A1-type astrocytes, and reinstated the proliferative capacity of these cells nih.gov. These findings suggest that FGIN-1-27, as a TSPO ligand, holds potential as a therapeutic strategy to ameliorate astrocyte dysfunction in conditions like radiation-induced brain injury nih.gov. Additionally, as noted in Section 3.2.2, FGIN-1-27 also suppresses pro-inflammatory cytokine production in astrocytes when stimulated with TLR ligands en-journal.org.
Table 5: Effects of FGIN-1-27 on Radiation-Induced Astrocytic Changes
| Parameter | Radiation Exposure (Control) | FGIN-1-27 Treatment (Post-Radiation) | Reference |
| Astrocytic Hyperactivation | Increased | Mitigated | nih.gov |
| A1-type Astrocytes | Increased | Decreased | nih.gov |
| Cell Proliferation Capacity | Reduced | Restored | nih.gov |
| Mitochondrial Function | Hyperfunction | Restored | nih.gov |
| Mitochondrial Membrane Potential | Heightened | Reduced | nih.gov |
| Oxidative Metabolite Production | Increased | Reduced | nih.gov |
Methodologies and Animal/cellular Models Utilized in Fgin 1 27 Research
In Vitro Experimental Paradigms
In vitro studies have been fundamental in characterizing the molecular interactions and cellular effects of FGIN-1-27. These experiments utilize isolated cells and biochemical systems to provide a controlled environment for detailed analysis.
A variety of cell lines have been instrumental in FGIN-1-27 research, allowing scientists to investigate its effects on specific cell types and pathways. For instance, the compound's impact on steroidogenesis has been examined using Y-1 adrenocortical and MA-10 Leydig cell lines researchgate.net. The role of FGIN-1-27 in immunology has been explored through its effects on the differentiation of Th17 cells, which are significant drivers of autoimmune diseases researchgate.netnih.govnih.gov. Studies have also utilized glial cells to investigate the production of neurosteroids rndsystems.comtocris.com.
| Cell Type/Line | Research Focus | Key Findings Related to Methodology |
| Th17 Cells | Autoimmunity, Cellular Differentiation | FGIN-1-27 was found to inhibit the differentiation and pathogenicity of Th17 cells. nih.govnih.gov |
| Leydig Cells (MA-10, isolated primary cells) | Steroidogenesis | Culturing isolated Leydig cells with FGIN-1-27 resulted in a significant increase in testosterone (B1683101) production. nih.govoup.com |
| Adrenocortical Cells (Y-1) | Steroidogenesis | The Y-1 cell line was used as a model system to study mitochondrial steroidogenesis regulation. researchgate.net |
| Glial Cells | Neurosteroid Production | FGIN-1-27 was shown to induce the production of pregnenolone (B344588) in glial cells. rndsystems.comtocris.com |
Receptor binding assays have been crucial for determining the affinity and specificity of FGIN-1-27 for its molecular targets. Radioligand displacement studies are a common technique used in this context. In one such biochemical assay, the ability of FGIN-1-27 to bind to the 18 kDa translocator protein (TSPO) was measured by its capacity to displace a well-characterized radiolabeled TSPO ligand, PK-11195 nih.gov. These studies confirmed that FGIN-1-27 binds with high affinity to the mitochondrial diazepam binding inhibitor (DBI) receptor, also known as the peripheral benzodiazepine (B76468) receptor (PBR) or TSPO rndsystems.comtocris.comwikipedia.org. The binding affinity (Ki) for the peripheral benzodiazepine receptor has been determined to be 5.0 nM medchemexpress.com. Interestingly, further research has indicated that the compound's effect on Th17 cell differentiation is independent of its binding to TSPO nih.govnih.gov.
Biochemical assays have provided quantitative data on the functional consequences of FGIN-1-27's interactions. A primary focus has been its effect on steroid production. Assays measuring testosterone levels in the culture medium of isolated Leydig cells demonstrated a significant increase following treatment with FGIN-1-27 nih.govoup.com. Similarly, the production of pregnenolone was shown to increase in glial cells, with an EC50 value of 3 nM rndsystems.comtocris.com. In studies related to sickle cell disease models, FGIN-1-27 was found to restore the activity of phosphodiesterase 5 (PDE5) and decrease NADPH oxidase-mediated oxidative stress in penile tissue nih.gov.
| Assay Type | Model System | Measured Parameter | Outcome |
| Steroidogenesis Assay | Isolated Leydig Cells | Testosterone Production | FGIN-1-27 significantly increased testosterone production. nih.govoup.com |
| Steroidogenesis Assay | Glial Cells | Pregnenolone Production | FGIN-1-27 induced pregnenolone production with an EC50 of 3 nM. rndsystems.comtocris.com |
| Enzymatic Activity Assay | Penile Tissue (from Sickle Cell Mice) | Phosphodiesterase 5 (PDE5) Activity | FGIN-1-27 treatment restored PDE5 activity. nih.gov |
| Oxidative Stress Assay | Penile Tissue (from Sickle Cell Mice) | NADPH Oxidase Activity | FGIN-1-27 treatment decreased NADPH oxidase-mediated oxidative stress. nih.gov |
To understand the genetic and protein-level changes induced by FGIN-1-27, researchers have employed various molecular biology techniques. Quantitative polymerase chain reaction (qPCR) has been used to analyze the expression of steroidogenic genes, such as Lipe, Star, Tspo, Cyp11a1, Cyp17a1, and Nr5a1, in Leydig cells nih.gov. In studies on Th17 cells, qPCR was used to quantify the transcript levels of key genes, including Il17a, Il17f, and Il23r nih.gov. Proteomics techniques like immunoblotting (Western blotting) have been utilized to detect the presence and quantity of specific proteins, such as verifying the absence of TSPO in knockout mice models nih.gov.
In Vivo Experimental Models
In vivo studies using animal models are essential for understanding the physiological and behavioral effects of FGIN-1-27 in a whole-organism context.
Several mammalian models have been used to investigate the systemic effects of FGIN-1-27. Sprague-Dawley rats have been used to study the acute effects of the compound on serum testosterone and luteinizing hormone (LH) levels, revealing that a single administration can significantly increase both nih.govoup.com. To explore its immunomodulatory properties, a mouse model of experimental autoimmune encephalomyelitis (EAE), which mimics aspects of multiple sclerosis, was used. In this model, FGIN-1-27 was shown to ameliorate autoimmunity by affecting pathogenic Th17 cells nih.govnih.gov. Additionally, a sickle cell disease (SCD) mouse model was employed to demonstrate that FGIN-1-27 could control priapism by stimulating endogenous testosterone production nih.gov. Non-mammalian models, such as zebrafish and wall lizards, have also been used to assess anti-anxiety and anti-panic effects researchgate.netdoi.orgbiorxiv.org.
| Animal Model | Research Area | Key Methodological Application |
| Sprague-Dawley Rats | Endocrinology | Assessment of acute changes in serum testosterone and luteinizing hormone levels following FGIN-1-27 administration. nih.govoup.com |
| Experimental Autoimmune Encephalomyelitis (EAE) Mice | Autoimmunity | Used to demonstrate that FGIN-1-27 can inhibit the pathogenicity of Th17 cells in vivo and limit CNS pathology. researchgate.netnih.govnih.gov |
| Sickle Cell Disease (SCD) Mice | Hematological Disorders/Urology | Investigated the effect of stimulating endogenous testosterone production on priapism. nih.gov |
| Zebrafish (Danio rerio) | Behavioral Pharmacology | Utilized in a light/dark preference test to assess anxiety-like behavior. researchgate.netbiorxiv.org |
| Wall Lizards (Tropidurus oreadicus) | Behavioral Pharmacology | Employed in a defense test battery to evaluate anxiety- and fear-like behaviors. researchgate.netbiorxiv.org |
Non-Mammalian Vertebrate Models
Non-mammalian vertebrates have served as valuable models for investigating the behavioral pharmacology of FGIN-1-27, particularly its effects on anxiety and fear-like behaviors.
In zebrafish (Danio rerio) , FGIN-1-27 has been shown to reduce anxiety-like behavior in the light/dark preference test biorxiv.org. This effect was comparable to that of diazepam, a classic anxiolytic, but with fewer sedative side effects biorxiv.org. The study in zebrafish demonstrated that FGIN-1-27 decreased scototaxis (a preference for dark environments), thigmotaxis (a tendency to remain close to the walls of an enclosure), freezing, and risk assessment behaviors.
In the wall lizard (Tropidurus oreadicus) , FGIN-1-27 was also found to reduce anxiety- and fear-like behaviors in a defense test battery biorxiv.org. The compound decreased defensive behaviors such as tonic immobility, ventilatory frequency, freezing, and circling, while it increased tongue-flicking, an exploratory behavior doi.org. Notably, in lizards, FGIN-1-27 appeared to be more effective than diazepam in reducing these defensive behaviors doi.org.
These findings in non-mammalian models suggest a functional conservation of the TSPO in defensive behavior and support the use of these models in behavioral pharmacology for screening anxiolytic compounds biorxiv.org.
| Non-Mammalian Model | Behavioral Paradigm | Key Findings for FGIN-1-27 |
| Zebrafish (Danio rerio) | Light/Dark Preference Test | Reduced anxiety-like behaviors (scototaxis, thigmotaxis, freezing, risk assessment). |
| Fewer sedative effects compared to diazepam. | ||
| Wall Lizard (Tropidurus oreadicus) | Defense Test Battery | Reduced anxiety- and fear-like behaviors (tonic immobility, ventilatory frequency, freezing, circling). |
| Increased exploratory behavior (tongue-flicking). | ||
| More effective than diazepam in reducing defensive behaviors. |
Translational Implications and Prospective Research Avenues
Therapeutic Potential in Disease States
The therapeutic potential of FGIN-1-27 is being explored in various pathological conditions, highlighting its multifaceted pharmacological profile.
FGIN-1-27 is recognized for its anxiolytic effects, which are mediated by its action as a selective agonist at the mitochondrial 18 kDa translocator protein (TSPO). nih.govaustinpublishinggroup.comtocris.comnih.gov By binding to TSPO on mitochondrial membranes, FGIN-1-27 stimulates the production of neurosteroids, such as allopregnanolone (B1667786). These neurosteroids, in turn, modulate GABA receptors, leading to a reduction in anxiety without inducing sedation. nih.govnih.govaacrjournals.orgbio-techne.com
Research findings indicate that FGIN-1-27 produces anti-anxiety and anti-panic effects in non-mammalian models, including zebrafish and wall lizards, with fewer sedative side effects compared to conventional benzodiazepines like diazepam. bio-techne.comfrontiersin.org The involvement of neurosteroids in the etiology of anxiety disorders is well-established, positioning compounds that stimulate neurosteroid biosynthesis, such as FGIN-1-27, as promising novel anxiolytic agents. aacrjournals.org
In the context of depression, anti-depressive effects have been observed with TSPO ligands, including FGIN-1-27, in non-mammalian models. researchgate.net The therapeutic potential of synthetic neurosteroid analogs is also being investigated for depression, given the endogenous role of neurosteroids in various psychiatric conditions. aacrjournals.org
For epilepsy, neurosteroids are known as broad-spectrum anticonvulsant agents that offer protection against seizures induced by various mechanisms in animal models. aacrjournals.org Given that FGIN-1-27 potently stimulates neurosteroid biosynthesis, it holds potential as a therapeutic agent for epilepsy. caymanchem.comaacrjournals.org
| Disorder | Mechanism of Action (FGIN-1-27) | Observed Effects / Potential |
|---|---|---|
| Anxiety Spectrum Disorders | Stimulates neurosteroid biosynthesis (e.g., allopregnanolone) via TSPO, modulating GABA receptors. nih.govnih.govaacrjournals.orgbio-techne.com | Reduces anxiety without sedation; anti-anxiety and anti-panic effects observed in non-mammalian models. nih.govnih.govbio-techne.comfrontiersin.org |
| Depression | Stimulates neurosteroid biosynthesis via TSPO. researchgate.netaacrjournals.org | Anti-depressive effects observed in non-mammalian models. researchgate.net |
| Epilepsy | Stimulates neurosteroid biosynthesis. aacrjournals.org | Neurosteroids are broad-spectrum anticonvulsants; potential for therapeutic application. caymanchem.comaacrjournals.org |
FGIN-1-27 has demonstrated efficacy in ameliorating autoimmunity by inhibiting the differentiation and pathogenicity of Th17 cells, both in vitro and in vivo. haematologica.org This effect was observed in the experimental autoimmune encephalomyelitis (EAE) model, which is a well-established model for Th17 cell-driven pathologies. haematologica.org
Crucially, the observed effects of FGIN-1-27 in this context were found to be independent of its reported target, TSPO. Instead, its immunomodulatory actions were driven by a metabolic switch within Th17 cells, leading to the induction of an amino acid starvation response and alterations in cellular fatty acid composition. haematologica.org This novel mechanism suggests that FGIN-1-27 could be repurposed for the treatment of autoimmune diseases through the metabolic reprogramming of pathogenic Th17 cells. haematologica.org Given that Th17 cells are critical drivers of autoimmune diseases and inflammation is a key factor in their pathogenesis, these findings open new avenues for therapeutic intervention. haematologica.orgaacrjournals.org
| Condition | Mechanism of Action (FGIN-1-27) | Observed Effects / Potential |
|---|---|---|
| Autoimmune Diseases (e.g., EAE) | Inhibits differentiation and pathogenicity of Th17 cells via metabolic reprogramming (amino acid starvation response, altered fatty acid composition), independent of TSPO. haematologica.org | Ameliorates autoimmunity; potential for repurposing as a therapy targeting pathogenic Th17 cells. haematologica.org |
FGIN-1-27 plays a significant role in stimulating steroidogenesis, a primary function of TSPO. researchgate.net This is particularly relevant in the context of testicular dysfunction, such as hypogonadism observed in sickle cell disease (SCD). In mouse models of SCD, treatment with FGIN-1-27 successfully resulted in eugonadal levels of serum testosterone (B1683101) without causing a decrease in intratesticular testosterone production. aacrjournals.orgnih.gov
Furthermore, FGIN-1-27 was shown to restore phosphodiesterase 5 (PDE5) activity and reduce NADPH oxidase-mediated oxidative stress in the penis, both of which are dysregulated in SCD. aacrjournals.orgnih.gov Unlike exogenous testosterone replacement therapy, which can suppress spermatogenesis, FGIN-1-27 stimulated Leydig cell testosterone formation, leading to increased serum testosterone while maintaining intratesticular testosterone concentrations and thus preserving sperm numbers. nih.govauanews.net Studies have also indicated that FGIN-1-27 can increase testosterone levels even in the absence of luteinizing hormone (LH). auanews.net
In aged rats, despite a reduction in TSPO amounts in Leydig cells, direct activation with FGIN-1-27 led to increased testosterone production, reaching levels comparable to those in young control rats. These findings suggest that FGIN-1-27 could serve as a therapeutic strategy to increase steroid levels in vivo in cases of primary hypogonadism.
| Condition | Mechanism of Action (FGIN-1-27) | Observed Effects / Potential |
|---|---|---|
| Testicular Dysfunction (Hypogonadism) | Stimulates Leydig cell testosterone formation via TSPO, mobilizing cholesterol to the inner mitochondrial membrane. aacrjournals.orgnih.govauanews.net | Increases serum testosterone to eugonadal levels without decreasing intratesticular testosterone or suppressing spermatogenesis. Corrects priapism in SCD models. aacrjournals.orgnih.govauanews.net |
FGIN-1-27 has demonstrated a protective role against radiation-induced damage. In cultured astrocytes, FGIN-1-27 was found to mitigate radiation-induced mitochondrial hyperfunction and cellular hyperactivation.
Specifically, radiation exposure led to astrocytic hyperactivation, transforming them into a neurotoxic A1-type, and reduced cell proliferation. Concurrently, mitochondrial hyperfunction, an increase in mitochondrial membrane potential, and elevated oxidative metabolite production were observed. Treatment with FGIN-1-27, a TSPO ligand, successfully restored mitochondrial function, reduced oxidative metabolite production, mitigated astrocyte hyperactivity, decreased the number of A1-type astrocytes, and restored cell proliferative capacity. These results suggest that TSPO ligands like FGIN-1-27 represent a promising therapeutic strategy for mitigating radiation-induced brain injury (RBI).
| Condition | Mechanism of Action (FGIN-1-27) | Observed Effects / Potential |
|---|---|---|
| Radiation-Induced Brain Injury (RBI) | Mitigates mitochondrial hyperfunction and cellular hyperactivation in astrocytes via TSPO. | Restores mitochondrial function, reduces oxidative metabolites, mitigates astrocyte hyperactivity, decreases neurotoxic A1-type astrocytes, and restores cell proliferation. |
FGIN-1-27 has shown promising anti-melanogenic efficacy in both in vitro and in vivo models. caymanchem.com It significantly inhibits basal and induced melanogenesis (e.g., by α-melanocyte-stimulating hormone (α-MSH), 1-Oleoyl-2-acetyl-sn-glycerol (OAG), and Endothelin-1 (ET-1)) without exhibiting cellular toxicity. caymanchem.com
While FGIN-1-27 does not directly inhibit tyrosinase activity, it effectively downregulates the expression levels of key proteins involved in melanogenesis, including Microphthalmia-associated transcription factor (MITF), tyrosinase, Tyrosinase-related protein 1 (TRP-1), and Tyrosinase-related protein 2 (TRP-2). caymanchem.com This is achieved primarily by suppressing the Protein Kinase A (PKA)/cAMP-Responsive Element-Binding (CREB), Protein Kinase C-β (PKC-β), and Mitogen-Activated Protein Kinase (MAPK) pathways. caymanchem.com
In in vivo experiments, FGIN-1-27 inhibited body pigmentation in zebrafish and reduced UVB-induced hyperpigmentation in guinea pig skin, notably without causing a reduction in the number of melanocytes. caymanchem.com These findings suggest that FGIN-1-27 could be a safe and effective skin-whitening agent. caymanchem.com
| Application | Mechanism of Action (FGIN-1-27) | Observed Effects / Potential |
|---|---|---|
| Skin Whitening / Hyperpigmentation | Inhibits melanogenesis by downregulating key proteins (MITF, tyrosinase, TRP-1, TRP-2) via suppressing PKA/CREB, PKC-β, and MAPK pathways. caymanchem.com | Inhibits basal and induced melanin (B1238610) production in vitro and in vivo; reduces UVB-induced hyperpigmentation without cytotoxicity or melanocyte reduction. caymanchem.com |
FGIN-1-27 has demonstrated potential in oncology research, primarily through its ability to induce apoptosis and inhibit cell proliferation in various human cancer cell lines. It has been shown to induce programmed cell death in HT29 colorectal cancer cells and primary chronic lymphocytic leukemia (CLL) cells. nih.govaacrjournals.org
Studies indicate that FGIN-1-27 dose-dependently inhibits cell proliferation and induces cell cycle arrest in the G0/G1 phase in human breast cancer and colorectal cancer cells. austinpublishinggroup.comaacrjournals.org In colorectal cancer cells, FGIN-1-27 was observed to decrease mitochondrial membrane potential, an early indicator of apoptosis, and to increase caspase-3 activity. aacrjournals.org
The peripheral benzodiazepine (B76468) receptor (PBR), now known as TSPO, is frequently overexpressed in colorectal cancers and has been implicated in the control of tumor growth. aacrjournals.org The anticancer effects of FGIN-1-27 are linked to its activity as a TSPO ligand. nih.govaustinpublishinggroup.comaacrjournals.org FGIN-1-27-mediated signaling in colorectal cancer cells involves the upregulation of cyclin-dependent kinase inhibitors (such as p21Waf1/CIP1, p27Kip1, cdc16) and cell cycle inhibitors (gadd45, gadd153), along with the inactivation of ERK1/2 and downregulation of cyclins D1 and B1. The functional involvement of p21Waf1/CIP1 in FGIN-1-27-mediated G1 arrest has been confirmed in p21-deficient colorectal cancer cell lines. Furthermore, FGIN-1-27 induced apoptosis in CLL cells irrespective of their p53 or ATM status.
While FGIN-1-27 binds to TSPO with high affinity at nanomolar concentrations, its apoptosis-inducing effects in cancer cells often manifest at higher micromolar concentrations (e.g., 50-100 µM in CLL cells). This suggests that while TSPO is a target, the precise mechanisms underlying its anti-cancer effects at higher concentrations may involve additional pathways or a more complex interaction with cellular machinery.
| Cancer Type | Mechanism of Action (FGIN-1-27) | Observed Effects / Potential |
|---|---|---|
| Colorectal Cancer (HT29, LS174T, Colo320 DM) | Induces apoptosis (decreased mitochondrial membrane potential, increased caspase-3 activity); induces G0/G1 cell cycle arrest; upregulates cell cycle inhibitors (p21Waf1/CIP1, p27Kip1, gadd45, gadd153); inactivates ERK1/2; downregulates cyclins D1 and B1. nih.govaustinpublishinggroup.comaacrjournals.org | Inhibits cell proliferation; potential as a therapeutic target in colorectal cancer. austinpublishinggroup.comaacrjournals.org |
| Chronic Lymphocytic Leukemia (CLL) | Induces apoptosis (irrespective of p53 or ATM status). | Inhibits cell proliferation; potential as a therapeutic agent. |
| Breast Cancer | Induces G0/G1 cell cycle arrest. austinpublishinggroup.com | Inhibits cell proliferation. austinpublishinggroup.com |
Utility in Diagnostic Imaging Research (as a radiotracer for neuroinflammation/neurodegeneration)
FGIN-1-27 was initially developed as a tracer for diagnostic imaging, specifically targeting neuroinflammation and neurodegeneration. researchgate.netnih.gov The translocator protein (TSPO) is a well-established biomarker for brain inflammation and reactive gliosis, making TSPO ligands valuable neuroimaging agents for Positron Emission Tomography (PET) studies. gabarx.comtandfonline.comacs.orgbohrium.com
Comparative Pharmacological Profiling with Other TSPO Ligands
FGIN-1-27 is characterized as a high-affinity agonist for TSPO, demonstrating a Ki value of 5 nM. biomol.comprobechem.combio-techne.com Its binding profile shows high affinity, as evidenced by its ability to displace other known TSPO ligands like PK11195. nih.govresearchgate.net
In comparative pharmacological studies, FGIN-1-27 has exhibited anxiolytic effects in non-mammalian models, such as zebrafish and wall lizards, that are comparable to those of diazepam but with the advantage of fewer sedative side effects. biorxiv.orgbiorxiv.org
The effects of FGIN-1-27 can be concentration-dependent. At nanomolar concentrations, FGIN-1-27, similar to PK11195 and Ro5-4864, has been shown to protect cells from cytotoxicity. mdpi.com However, at higher, micromolar concentrations (typically >50 µM), FGIN-1-27, PK11195, and Ro5-4864 have been observed to induce cytotoxic effects and apoptosis in various cancer cell types, including neuroblastomas and glioblastomas. gabarx.commdpi.comhaematologica.org The precise involvement of TSPO in these pro-apoptotic effects at higher concentrations remains a subject of ongoing debate. gabarx.comhaematologica.orgoup.com
FGIN-1-27 has also demonstrated pro-apoptotic and steroidogenic activities. researchgate.net In studies involving Leydig cells, FGIN-1-27 significantly increased testosterone production in both young and aged cells, achieving levels comparable to those induced by luteinizing hormone (LH) in old cells, and enhancing cholesterol transport. oup.com This contrasts with Ro5-4864, which showed a lesser effect on progesterone (B1679170) production in MA-10 cells and limited impact on testosterone production in rat Leydig cells. oup.com
The following table summarizes the binding affinities of FGIN-1-27 and other notable TSPO ligands:
| Compound | PubChem CID | Ki (nM) | Reference |
| FGIN-1-27 | 132496 | 5 | biomol.comprobechem.combio-techne.com |
| PK11195 | 4827 | 0.602–3.60 | frontiersin.orgprobechem.com |
| Ro5-4864 | 4930 | 1.02–20.04 | frontiersin.orgprobechem.com |
| DPA-714 | 11342686 | 7.0 | probechem.com |
Further Elucidation of TSPO-Dependent and TSPO-Independent Mechanisms and Their Interplay
Research on FGIN-1-27 has been crucial in dissecting the complex mechanisms mediated by TSPO, as well as identifying effects that operate independently of this protein.
TSPO-Dependent Mechanisms: FGIN-1-27 functions as an agonist at TSPO, a mitochondrial cholesterol transporter intricately linked to neurosteroidogenesis. biorxiv.orgbiorxiv.org A primary role of TSPO is to facilitate the transport of cholesterol from the outer mitochondrial membrane (OMM) to the inner mitochondrial membrane (IMM), a critical and rate-limiting step in the synthesis of both steroids and neurosteroids. acs.orgspandidos-publications.comacadempharm.ru FGIN-1-27 effectively stimulates the synthesis of neuroactive steroids, such as allopregnanolone. researchgate.netnih.govbiomol.combio-techne.comhellobio.comtocris.comrndsystems.com Its administration can increase serum testosterone levels, potentially through dual actions on both the hypothalamus-pituitary axis and the gonads. nih.gov TSPO also functionally interacts with the steroidogenic acute regulatory protein (StAR) to mobilize cholesterol into mitochondria, a process enhanced by FGIN-1-27. researchgate.net In a preclinical model of sickle cell disease, FGIN-1-27 was shown to control priapism by restoring phosphodiesterase 5 activity and reducing NADPH oxidase-mediated oxidative stress in penile tissue, effects linked to endogenous testosterone production. nih.gov Furthermore, TSPO ligands, including FGIN-1-27, have been demonstrated to increase brain neurosteroid levels in vivo. frontiersin.org
TSPO-Independent Mechanisms: Despite its high affinity for TSPO, FGIN-1-27's effect on Th17 cell differentiation and interleukin-17 (IL-17) production has been found to be independent of its binding to TSPO. researchgate.netnih.govresearchgate.net This TSPO-independent action is mediated by a metabolic switch in Th17 cells, which triggers the amino acid starvation response (AAR) and alters cellular fatty acid composition. nih.govresearchgate.net This metabolic reprogramming also involves the downregulation of glycolytic enzymes and intermediates. nih.govresearchgate.net Additionally, at micromolar concentrations, the pro-apoptotic effects of FGIN-1-27 observed in certain cancer cell types may occur independently of TSPO. gabarx.comhaematologica.orgoup.com In human osteoblast-like cells, FGIN-1-27 has been shown to reduce cell viability, cell metabolism, and mitochondrial function, accompanied by decreased mRNA and protein expression of TSPO and Voltage Dependent Anion Channel 1 (VDAC1), suggesting a broader impact on cellular processes beyond direct TSPO activation. nih.gov
Contribution to Fundamental Understanding of TSPO Biology and Neurosteroidogenesis Pathways
FGIN-1-27 has significantly advanced the fundamental understanding of TSPO biology and its intricate role in neurosteroidogenesis. As a TSPO agonist, it has been instrumental in demonstrating the functional conservation of TSPO in defensive behaviors across diverse species, including anamniotes like zebrafish and wall lizards. biorxiv.orgbiorxiv.org This comparative approach strengthens the rationale for utilizing anamniote models in behavioral pharmacology and highlights TSPO/neurosteroidogenesis as a promising target for treating anxiety disorders. biorxiv.orgbiorxiv.org
The compound's ability to stimulate neurosteroidogenesis, leading to the production of neuroactive steroids such as allopregnanolone, underscores TSPO's pivotal role in this pathway, which in turn indirectly modulates GABA receptors. biomol.combio-techne.comhellobio.comtocris.comrndsystems.com Its observed effects on Leydig cell testosterone production and cholesterol transport have provided crucial insights into TSPO's involvement in peripheral steroidogenesis, particularly in the context of aging. oup.comresearchgate.net
Q & A
Q. What are the primary molecular targets and downstream pathways modulated by FGIN-1-27 in cellular models?
FGIN-1-27 primarily targets the 18 kDa translocator protein (TSPO), a mitochondrial cholesterol transporter, to regulate steroidogenesis (e.g., allopregnanolone) and metabolic reprogramming. Key downstream pathways include:
- p38MAPK/caspase-3 activation in apoptosis induction (OE-33 oesophageal cancer cells) .
- PKA/CREB, PKC-β, and MAPK pathways in melanogenesis inhibition (human epidermal melanocytes) .
- PPAR-γ suppression in microglial M2 polarization (neuroinflammation models) . Methodological validation includes Western blotting for phospho-eIF2α/ATF4 , flow cytometry for ROS levels , and RT-qPCR for pathway-specific markers (e.g., CD206, Arg-1) .
Q. What experimental approaches are recommended to assess FGIN-1-27’s effects on gene expression and cellular viability?
- RNA sequencing or microarray analysis to identify differentially expressed genes (e.g., Asns, Gpt2, Slc1a4) .
- Cell viability assays (MTT or trypan blue exclusion) to quantify proliferation inhibition .
- Annexin V/PI staining or TUNEL assays for apoptosis detection .
- Mushroom tyrosinase assays to rule out direct enzyme inhibition in melanogenesis studies .
Q. How can FGIN-1-27 be synthesized for laboratory use, and what are the advantages of continuous flow methods?
FGIN-1-27 is synthesized via a continuous flow process that improves scalability, reproducibility, and safety compared to traditional batch methods. Key benefits include:
- Precise control of reaction parameters (temperature, residence time).
- Reduced handling of hazardous intermediates (e.g., diazepam derivatives) .
- Milligram-to-gram scale production for biological testing .
Advanced Research Questions
Q. How can contradictory findings on FGIN-1-27’s dual activation of p38MAPK and caspase-3 be resolved experimentally?
In OE-33 cells, FGIN-1-27 activates p38MAPK and caspase-3 independently. To dissect these pathways:
- Use p38MAPK inhibitors (SB202190) and caspase-3 inhibitors (DEVD-CHO) in tandem to isolate their contributions .
- Perform phosphorylation-specific Western blots to track temporal activation patterns .
- Combine siRNA knockdown of p38MAPK with caspase-3 activity assays to validate cross-talk .
Q. What methodologies are critical for studying FGIN-1-27’s metabolic reprogramming in Th17 cells?
Q. How does FGIN-1-27’s species-specific pharmacological profile impact translational research?
FGIN-1-27 exhibits divergent effects across species:
- Zebrafish : Reduces anxiety-like behaviors (e.g., dark adaptation) but lacks sedation .
- Wall lizards (Tropidurus oreadicus) : Suppresses defensive behaviors (freezing, circling) more effectively than diazepam .
- Mice : Increases serum testosterone via dual Leydig cell and luteinizing hormone (LH) mechanisms . Use cross-species behavioral batteries (e.g., defense test batteries) and hormonal profiling (ELISA for testosterone/LH) to compare responses .
Q. What strategies are recommended to explore FGIN-1-27’s dual regulation of testosterone and LH in vivo?
- Hypophysectomy or Leydig cell ablation to isolate LH-dependent vs. direct steroidogenic effects .
- Pulsatile gonadotropin-releasing hormone (GnRH) administration to test LH feedback loops .
- TSPO knockout mice to confirm receptor specificity in testosterone synthesis .
Q. How can FGIN-1-27’s structural modifications enhance TSPO binding affinity and selectivity?
Replace the methylene amide group in FGIN-1-27 with α-ketoamide to reduce conformational flexibility. This modification increases TSPO affinity while avoiding benzodiazepine receptor (BzR) cross-reactivity . Validate via:
- Radioligand binding assays (e.g., H-PK11195 competition).
- Molecular dynamics simulations to assess binding pocket interactions .
Data Analysis and Reproducibility
Q. How should researchers address variability in FGIN-1-27’s effects on ROS levels across cell types?
Q. What statistical frameworks are essential for interpreting contradictory gene expression data (e.g., Asns upregulation vs. metabolic suppression)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
